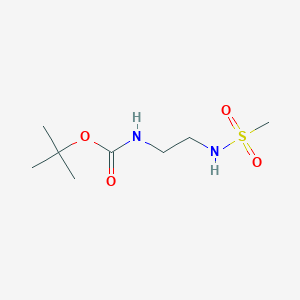
N-BOC-N'-甲磺酰基乙二胺
描述
“N-BOC-N’-Mesyl ethylenediamine” is an organic compound that falls under the category of acyclic monoamines, polyamines, and their derivatives and salts . It is used as a PROTAC linker, referring to the alkyl chain composition .
Synthesis Analysis
A practical one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Molecular Structure Analysis
The linear formula of “N-BOC-N’-Mesyl ethylenediamine” is (CH3)3COCONHCH2CH2NH2 . Its molecular weight is 160.21 .Chemical Reactions Analysis
The reactions of “N-BOC-N’-Mesyl ethylenediamine” involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Physical and Chemical Properties Analysis
“N-BOC-N’-Mesyl ethylenediamine” has a refractive index of n20/D 1.458 (lit.) . Its boiling point is 72-80 °C/0.1 mmHg (lit.) , and its density is 1.012 g/mL at 20 °C (lit.) .科学研究应用
细胞保护和膜通透性增强
N-BOC-N'-甲磺酰基乙二胺衍生物因其增强膜通透性和细胞保护的潜力而受到研究。例如,已经设计出某些前药来通过掩蔽 HBED 的酚盐和羧酸盐供体来改善 N,N'‐双(2-羟基苄基)乙二胺-N,N'‐二乙酸 (HBED) 的递送。这些前药表现出改进的溶解度、被动扩散性和对氧化应激的细胞保护能力,表明在改善 HBED 递送方面具有潜在的治疗应用 (Thiele 和 Sloan,2016 年)。
化学合成和配体形成
乙二胺衍生物(包括与 N-BOC-N'-甲磺酰基乙二胺相关的衍生物)用于各种化学合成和配体形成。例如,乙二胺与多面体硼烷阴离子反应生成胺衍生物,在化学合成和材料科学中具有潜在应用 (Georgiev 等人,1996 年)。
肽核酸合成
该化合物可用于合成肽核酸 (PNA) 单体。已经报道了乙基 N-[(2-Boc-氨基)乙基]甘氨酸及其盐酸盐(PNA 合成的关键中间体)的一种改进合成方法,提供了一种稳定、不吸湿的固体,便于处理和储存 (Viirre 和 Hudson,2003 年)。
作用机制
Mode of Action
The mode of action of N-BOC-N’-Mesyl Ethylenediamine involves its interaction with these targets, leading to a series of biochemical reactions. The compound’s structure, which includes two functional groups: an amine and a carbamate, allows it to participate in various reactions such as acylation, alkylation, and amide formation .
Biochemical Pathways
The compound’s interaction with its targets can affect multiple biochemical pathways. For instance, it has been used in the synthesis of pharmacologically active analogues and the introduction of an ethylenediamine spacer .
Result of Action
The molecular and cellular effects of N-BOC-N’-Mesyl Ethylenediamine’s action depend on its specific targets and the biochemical pathways it affects. Given its use in the synthesis of pharmacologically active analogues, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of N-BOC-N’-Mesyl Ethylenediamine can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds or substances, temperature, and more .
安全和危害
“N-BOC-N’-Mesyl ethylenediamine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is flammable and toxic in contact with skin . It causes severe skin burns and eye damage . It may cause respiratory irritation, an allergic skin reaction, allergy or asthma symptoms, or breathing difficulties if inhaled . It is harmful if swallowed or if inhaled .
未来方向
“N-BOC-N’-Mesyl ethylenediamine” is used in the synthesis of thyronamine derivatives . It is also used in the preparation of (2-isothiocyanato-ethyl)-carbamic acid tert-butyl ester by reacting with carbon disulfide . Further, it is used in both oligonucleotide and peptide synthesis . The development of direct efficient preparation of amides from protected amines is important in organic synthesis to reduce cost, waste, and time .
属性
IUPAC Name |
tert-butyl N-[2-(methanesulfonamido)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O4S/c1-8(2,3)14-7(11)9-5-6-10-15(4,12)13/h10H,5-6H2,1-4H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRDGAKDKNAPGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677717 | |
| Record name | tert-Butyl {2-[(methanesulfonyl)amino]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190044-23-5 | |
| Record name | tert-Butyl {2-[(methanesulfonyl)amino]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
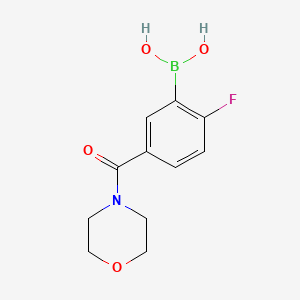
![(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol](/img/structure/B1531001.png)
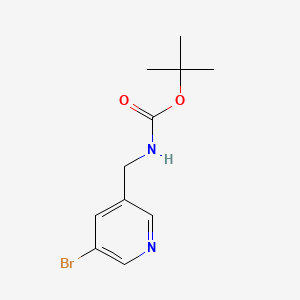
![(E)-N'-(4-fluorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide](/img/structure/B1531003.png)
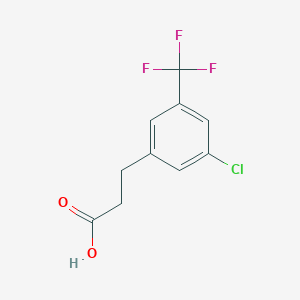
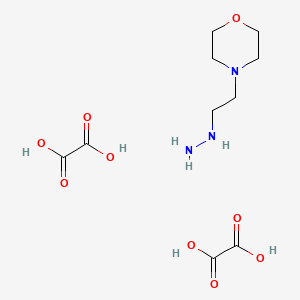
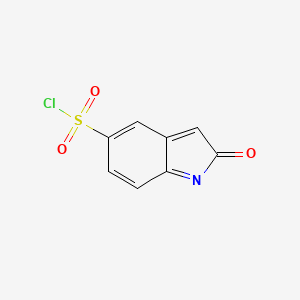
![2-methoxy-4-[(E)-2-pyridin-2-ylvinyl]phenol](/img/structure/B1531008.png)

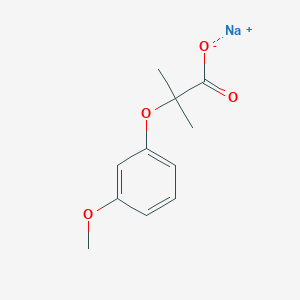


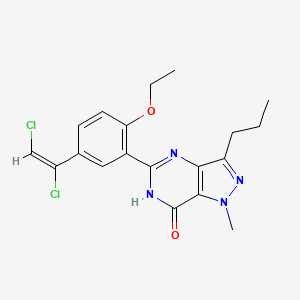
![N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1531021.png)
